2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
Description
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a substituted imidazo[1,2-a]pyridine derivative characterized by methyl groups at the 2- and 8-positions of the heterocyclic ring and an acetic acid moiety at the 3-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPNNOYUNIRKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine ring. Subsequent alkylation and acylation reactions introduce the desired substituents at the 2 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 2-{2,8-dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride, based on similarity scores, molecular features, and synthesis methods:
Key Observations:
Substitution Patterns: The target compound’s dual methyl groups at the 2- and 8-positions distinguish it from monomethylated analogs (e.g., 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride) . These substitutions may sterically hinder interactions with biological targets compared to unsubstituted derivatives.
Synthetic Accessibility : Compounds like N-ethyl-N-(2-pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·hydrochloride (Example 20 in ) demonstrate established synthetic routes (e.g., coupling acetic acid derivatives with amines), which could be adapted for the target compound .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Methyl groups at the 2- and 8-positions may reduce metabolic degradation compared to unsubstituted imidazo[1,2-a]pyridines, as seen in related compounds .
- Physicochemical Properties : The hydrochloride salt form improves water solubility, critical for bioavailability, as observed in analogs like 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride .
- Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the evidence. Future studies should prioritize in vitro assays to compare potency with analogs.
Biological Activity
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid; hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 240.68 g/mol
- CAS Number : 1225286-54-3
The primary target of this compound is the γ-aminobutyric acid (GABA) receptor. The compound interacts with these receptors by binding and inhibiting their activity, which leads to several biochemical effects:
- Inhibition of Neuronal Excitability : By affecting GABAergic neurotransmission pathways, the compound induces sedative and hypnotic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds possess significant antimicrobial properties. Specifically, this compound has been investigated for its effectiveness against various bacterial strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma). The structure-activity relationship (SAR) analyses suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance its cytotoxicity against specific cancer types.
Case Studies
- Anticancer Efficacy :
- A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC values comparable to established chemotherapeutics.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable solubility in organic solvents and demonstrates a potential for effective absorption when administered. Its bioavailability and half-life are subjects of ongoing research to optimize therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
